6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride is a chemical compound characterized by its unique structure that includes a pyrimidine ring substituted with an azetidine moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula for this compound is C7H10ClN3O2, and it has a molecular weight of 203.62 g/mol.
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. It is synthesized through various chemical methods and has been studied for its potential roles in pharmacology and biochemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory and industrial applications .
The synthesis of 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride typically involves the reaction of pyrimidine derivatives with azetidine. One common method includes using pyrimidine-2,4-diol as a starting material, which undergoes nucleophilic substitution with azetidine under controlled conditions. Acidic or basic catalysts are often employed to facilitate the reaction.
The molecular structure of 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride features a pyrimidine ring with hydroxyl groups at positions 2 and 4, along with an azetidine ring at position 6. The presence of these functional groups contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C7H10ClN3O2 |
Molecular Weight | 203.62 g/mol |
IUPAC Name | 6-(azetidin-3-yl)-1H-pyrimidine-2,4-dione; hydrochloride |
InChI | InChI=1S/C7H9N3O2.ClH/c11-6-1-5(4-2-8-3-4)9-7(12)10-6;/h1,4,8H,2-3H2,(H2,9,10,11,12);1H |
Canonical SMILES | C1C(CN1)C2=CC(=O)NC(=O)N2.Cl |
6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride can participate in various chemical reactions:
The specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence the pathways and yields of these reactions. For example, nucleophilic substitutions are often performed in polar aprotic solvents to enhance reactivity.
The mechanism of action for 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride involves its interaction with specific biological targets. The compound can bind to enzymes or receptors within cells, modulating their activity. This interaction may lead to biological effects such as inhibition of cell proliferation or induction of apoptosis. Detailed studies are ongoing to elucidate these pathways further.
The physical properties of 6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride include:
Key chemical properties include:
Relevant data from analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to confirm purity and structural integrity during synthesis .
6-(Azetidin-3-yl)pyrimidine-2,4-diolhydrochloride has several applications in scientific research:
The systematic IUPAC name designates the core structure as a pyrimidine ring with hydroxyl groups at positions 2 and 4, connected to an azetidine ring via a carbon-nitrogen bond at the pyrimidine 6-position. The azetidine nitrogen exists in its protonated hydrochloride salt form. Key naming variants and structural identifiers include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 6-(Azetidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride |
Canonical SMILES | C1C(CN1)C2=CC(=O)NC(=O)N2.Cl |
InChI Key | VGESVYINJPDGAL-UHFFFAOYSA-N (base form) |
CAS Registry | Not assigned in searched literature |
Structurally, the molecule belongs to the azabicyclic compound class, featuring a planar, aromatic pyrimidine-2,4-diol (uracil-like) system fused to a non-aromatic, puckered azetidine ring. The azetidine introduces a basic nitrogen center (pKa ~9) that forms stable hydrochloride salts. The pyrimidine ring adopts predominant keto-enol tautomeric forms rather than the dihydroxy structure, with intramolecular hydrogen bonding stabilizing the diketo configuration. This tautomerism significantly impacts hydrogen-bonding capacity and metal chelation potential [4] [10]. Bond hybridization analysis shows sp²-carbon predominance in the pyrimidine ring versus sp³-hybridized carbons in the azetidine moiety, creating distinct electronic environments for electrophilic/nucleophilic interactions [2] [5].
The synthetic exploration of azetidine-containing pyrimidines accelerated in the early 2010s, driven by azetidine's emergence as a saturated heterocycle with favorable properties (metabolic stability, conformational restriction). Patent literature from 2012-2014 first documented routes to analogous structures like 4-(azetidin-3-yloxy)-6-chloropyrimidine (CAS 1220038-83-4), establishing nucleophilic displacement protocols for azetidine-pyrimidine coupling [5] [6].
The specific derivative 6-(azetidin-3-yl)pyrimidine-2,4-diol was likely first synthesized circa 2018-2020 through adaptations of palladium-catalyzed C-N coupling methodologies, developed initially for simpler pyrimidinyl-azetidine precursors. Its hydrochloride salt emerged from salt screening to improve physicochemical properties. Development paralleled discoveries that structurally related 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol derivatives exhibited potent kinase inhibition (e.g., Axl, BTK), suggesting the pyrimidine-diol core could effectively target ATP-binding sites [1] [4]. The incorporation of azetidine aimed to enhance selectivity and solubility over pyrrolidine/piperidine analogs while maintaining target engagement through the ring's nitrogen interaction capability [6] [9].
This compound exemplifies contemporary "scaffold hybridization" strategies in drug design. The pyrimidine-2,4-diol component serves as a bioisostere for purine nucleobases, enabling competitive binding at kinase ATP sites. Computational studies indicate the azetidine's constrained 3D structure reduces entropic penalties upon binding compared to linear alkylamines [5] [8].
Structure-activity relationship (SAR) studies of related compounds show that:
This scaffold has been derivatized to produce Axl kinase inhibitors (IC₅₀ <50 nM in enzymatic assays) and Bruton's tyrosine kinase (BTK) inhibitors showing nanomolar cellular potency. The molecular framework allows extensive SAR exploration via:
Table 2: Kinase Targets of Structural Analogs
Core Structure | Derivatization Sites | Primary Targets | Reported Potency |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidine-2,4-diol | 4-aryl/heteroaryl, 7H-position | Axl, BTK | IC₅₀ = 3.0-50 nM |
Pyrimidine-2,4-diamine | 4-alkoxy, 2-arylamino | EGFR, VEGFR | IC₅₀ = 10-100 nM |
6-(Azetidin-3-yl)pyrimidine-2,4-diol | Azetidine N, pyrimidine C5 | Axl (predicted), BTK (predicted) | Under investigation |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3